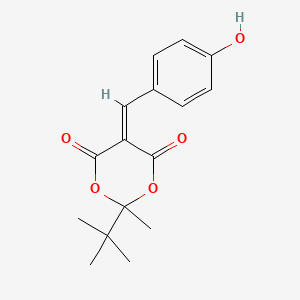
2-(4-morpholinylcarbonyl)phenyl 4-methylbenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-morpholinylcarbonyl)phenyl 4-methylbenzoate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is widely used in research as a tool to study various biochemical and physiological processes.
Aplicaciones Científicas De Investigación
2-(4-morpholinylcarbonyl)phenyl 4-methylbenzoate has a wide range of scientific research applications. It is commonly used as a fluorescent probe to study various biological processes such as protein-protein interactions, enzyme activity, and receptor binding. This compound is also used as a tool to study the mechanism of action of various drugs and to identify potential drug targets. Additionally, this compound has been used in the development of new diagnostic tools for diseases such as cancer and Alzheimer's.
Mecanismo De Acción
The mechanism of action of 2-(4-morpholinylcarbonyl)phenyl 4-methylbenzoate involves its ability to bind to specific targets in biological systems. This compound is commonly used as a fluorescent probe due to its ability to emit light when excited by a specific wavelength of light. The emission of light is dependent on the binding of the compound to a specific target, which allows for the detection of various biological processes.
Biochemical and Physiological Effects:
This compound has been shown to have minimal biochemical and physiological effects. This compound is considered to be non-toxic and has low cytotoxicity. However, it is important to note that the effects of this compound may vary depending on the specific biological system being studied.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 2-(4-morpholinylcarbonyl)phenyl 4-methylbenzoate in lab experiments is its high sensitivity and specificity. This compound has a high binding affinity for specific targets, which allows for the detection of very small changes in biological processes. Additionally, this compound is easy to use and has a long shelf life.
One limitation of using this compound in lab experiments is its cost. This compound can be expensive to purchase, which may limit its use in certain research settings. Additionally, the use of this compound may require specialized equipment and expertise, which may limit its use in some labs.
Direcciones Futuras
There are several future directions for the use of 2-(4-morpholinylcarbonyl)phenyl 4-methylbenzoate in scientific research. One potential direction is the development of new diagnostic tools for diseases such as cancer and Alzheimer's. Additionally, this compound may be used in the development of new drugs and therapies for various diseases. Further research is also needed to fully understand the mechanism of action of this compound and its potential applications in various fields.
In conclusion, this compound is a valuable tool in scientific research due to its high sensitivity and specificity. This compound has a wide range of applications in various fields and has the potential to lead to the development of new diagnostic tools and therapies for various diseases. Further research is needed to fully understand the potential of this compound and its future applications.
Métodos De Síntesis
2-(4-morpholinylcarbonyl)phenyl 4-methylbenzoate is synthesized by reacting 4-methylbenzoic acid with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with 4-morpholinecarboxamide to produce the final product. This synthesis method has been optimized to produce high yields of the compound with good purity.
Propiedades
IUPAC Name |
[2-(morpholine-4-carbonyl)phenyl] 4-methylbenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO4/c1-14-6-8-15(9-7-14)19(22)24-17-5-3-2-4-16(17)18(21)20-10-12-23-13-11-20/h2-9H,10-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMMPBBYAEFBHNV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)OC2=CC=CC=C2C(=O)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-phenyl-N-[4-(1-piperidinylmethyl)phenyl]acetamide](/img/structure/B5793821.png)
![1-[6-methyl-4-(methylthio)-1-(4-nitrophenyl)-2-thioxo-1,2-dihydro-5-pyrimidinyl]ethanone](/img/structure/B5793825.png)


![5-(4-fluorophenyl)-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole](/img/structure/B5793855.png)
![N'-[(phenylsulfonyl)oxy]-2-pyridinecarboximidamide](/img/structure/B5793861.png)

![1-(4-chlorophenyl)-N-isopropyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5793867.png)
![1-[(3,4-dimethylphenyl)sulfonyl]-4-(1-naphthylmethyl)piperazine](/img/structure/B5793868.png)
![3-chloro-4-methyl-N-[4-(4-methyl-1-piperidinyl)phenyl]benzamide](/img/structure/B5793876.png)

![N-ethyl-N-[(2-hydroxy-6-methyl-3-quinolinyl)methyl]isonicotinamide](/img/structure/B5793897.png)

